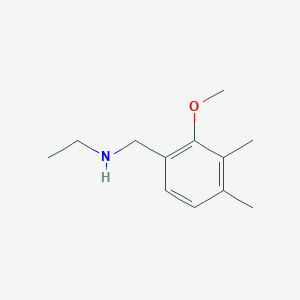
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxy-3,4-dimethylbenzaldehyde.
Reductive Amination: The primary synthetic route involves reductive amination. The benzaldehyde is reacted with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The benzylamine moiety can be reduced to form the corresponding alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzylamine.
Reduction: Formation of N-(2-methoxy-3,4-dimethylbenzyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of methoxy and dimethyl substitutions on the biological activity of benzylamine derivatives. It can serve as a model compound for understanding structure-activity relationships.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the methoxy group can influence the pharmacokinetic properties of derived compounds, potentially enhancing their efficacy or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers
作用機序
The mechanism by which N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine exerts its effects depends on its specific application. In chemical reactions, the methoxy and dimethyl groups can influence the electron density of the aromatic ring, affecting reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(2-Methoxybenzyl)ethanamine: Lacks the dimethyl substitutions, which can affect its reactivity and biological activity.
N-(3,4-Dimethylbenzyl)ethanamine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
N-(2-Methoxy-4-methylbenzyl)ethanamine: Has only one methyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is unique due to the combined presence of methoxy and dimethyl groups on the benzylamine structure. This combination can significantly influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-5-13-8-11-7-6-9(2)10(3)12(11)14-4/h6-7,13H,5,8H2,1-4H3 |
InChIキー |
ZHLSPPWCNWDYPT-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(C(=C(C=C1)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



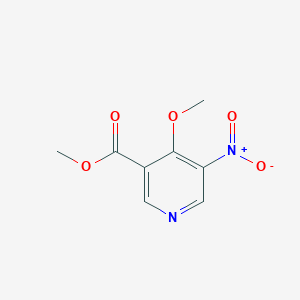
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


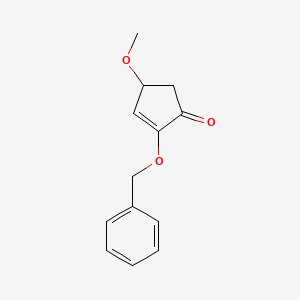
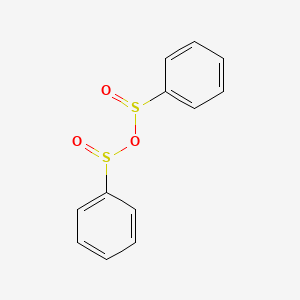

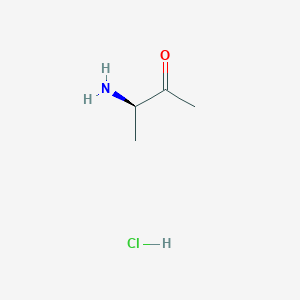

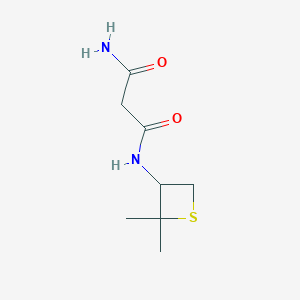
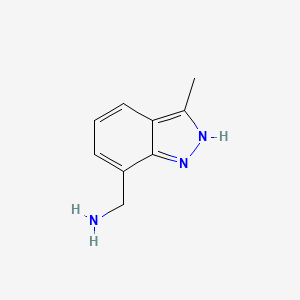
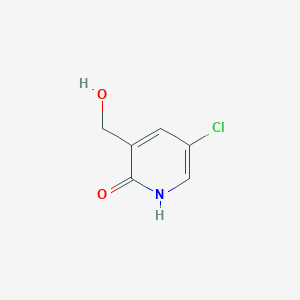
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
